molecular formula C25H27N3O2 B2553120 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea CAS No. 1705403-56-0

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea

Cat. No.: B2553120
CAS No.: 1705403-56-0
M. Wt: 401.51
InChI Key: SQRLPKGQIDDUOS-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is a complex organic compound that features a unique structure combining a benzhydryl group, a hydroxyethyl group, and an indolinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea typically involves multi-step organic reactionsThe final step involves the formation of the urea linkage using phosgene or a suitable urea derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to modify the benzhydryl or indolinyl groups.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    1-Benzhydryl-3-(2-hydroxyethyl)urea: Lacks the indolinyl moiety, making it less complex.

    1-Benzhydryl-3-(2-hydroxy-2-phenylethyl)urea: Contains a phenylethyl group instead of the indolinyl group.

    1-Benzhydryl-3-(2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl)urea: Features a pyrrolyl group instead of the indolinyl group.

Uniqueness: 1-Benzhydryl-3-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)urea is unique due to its combination of a benzhydryl group, a hydroxyethyl group, and an indolinyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

1-benzhydryl-3-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O2/c1-28-15-14-20-16-21(12-13-22(20)28)23(29)17-26-25(30)27-24(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-13,16,23-24,29H,14-15,17H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRLPKGQIDDUOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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